molecular formula C20H40O3 B100415 Methyl 3-methoxyoctadecanoate CAS No. 19013-36-6

Methyl 3-methoxyoctadecanoate

Cat. No. B100415
CAS RN: 19013-36-6
M. Wt: 328.5 g/mol
InChI Key: WOAHZSYEFOOHQB-UHFFFAOYSA-N
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Description

Methyl 3-methoxyoctadecanoate, also known as Methyl palmitate, is a saturated fatty acid ester that is commonly found in plants and animals. It is a colorless liquid that is soluble in organic solvents and has a faint odor. Methyl palmitate has been widely studied for its various applications in scientific research, including its role in biochemistry and physiology.

Mechanism of Action

Methyl 3-methoxyoctadecanoate palmitate exerts its biological effects through various mechanisms, including the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells. It has also been shown to modulate the expression of various genes involved in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
Methyl 3-methoxyoctadecanoate palmitate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the production of reactive oxygen species. Methyl 3-methoxyoctadecanoate palmitate has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of tumor cells.

Advantages and Limitations for Lab Experiments

Methyl 3-methoxyoctadecanoate palmitate has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and easy to handle. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of Methyl 3-methoxyoctadecanoate palmitate. One area of research is the development of novel therapeutic applications for Methyl 3-methoxyoctadecanoate palmitate, particularly in the treatment of inflammatory diseases and cancer. Another area of research is the exploration of the potential use of Methyl 3-methoxyoctadecanoate palmitate as a biomarker for the identification of certain plant species. Additionally, further studies are needed to elucidate the mechanisms of action of Methyl 3-methoxyoctadecanoate palmitate and to determine its potential toxicity at high concentrations.

Synthesis Methods

Methyl 3-methoxyoctadecanoate palmitate can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The most common method is chemical synthesis, which involves the reaction between palmitic acid and methanol in the presence of a catalyst. Enzymatic synthesis involves the use of lipases to catalyze the esterification of palmitic acid and methanol. Microbial synthesis involves the use of microorganisms to produce Methyl 3-methoxyoctadecanoate palmitate through the fermentation of glucose.

Scientific Research Applications

Methyl 3-methoxyoctadecanoate palmitate has been widely studied for its various applications in scientific research. It has been used as a biomarker for the identification of certain plant species and as a flavoring agent in food products. Methyl 3-methoxyoctadecanoate palmitate has also been studied for its potential therapeutic applications, including its anti-inflammatory and anti-tumor properties.

properties

CAS RN

19013-36-6

Product Name

Methyl 3-methoxyoctadecanoate

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

methyl 3-methoxyoctadecanoate

InChI

InChI=1S/C20H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22-2)18-20(21)23-3/h19H,4-18H2,1-3H3

InChI Key

WOAHZSYEFOOHQB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(CC(=O)OC)OC

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)OC)OC

synonyms

3-Methoxyoctadecanoic acid methyl ester

Origin of Product

United States

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